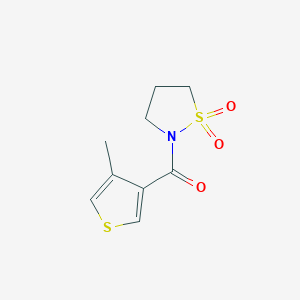![molecular formula C16H25N3 B7584290 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane, also known as MPD, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPD is a spirocyclic compound that contains a pyridine ring and a diazaspiro ring system.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. The activation of the dopamine D3 receptor by this compound can modulate dopamine release and uptake, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the uptake of dopamine in cells that express the dopamine transporter. This compound has also been shown to increase dopamine release in certain brain regions, such as the prefrontal cortex and nucleus accumbens. In vivo studies have demonstrated that this compound can decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for the research on 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane. One potential direction is the development of new drugs that target the dopamine D3 receptor using this compound as a lead compound. Another direction is the investigation of the role of the dopamine D3 receptor in various neurological and psychiatric disorders using this compound as a pharmacological tool. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on dopamine neurotransmission.
Synthesis Methods
The synthesis of 4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane involves the reaction of 2-pyridinemethanol with 1,4-diazaspiro[5.5]undecane in the presence of para-toluenesulfonic acid as a catalyst. The reaction proceeds through an intramolecular cyclization process, resulting in the formation of this compound. The yield of the synthesis process is around 70%.
Scientific Research Applications
4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane has been studied for its potential pharmacological properties, including its activity as a dopamine D3 receptor ligand. The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising candidate for the development of new drugs.
Properties
IUPAC Name |
4-methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18-11-12-19(13-15-7-3-6-10-17-15)16(14-18)8-4-2-5-9-16/h3,6-7,10H,2,4-5,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQELGPWLZRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)

![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)

